molecular formula C16H20N2O B11859303 Isoquinoline, 4-ethyl-5-(4-piperidinyloxy)- CAS No. 651308-49-5

Isoquinoline, 4-ethyl-5-(4-piperidinyloxy)-

Cat. No.: B11859303
CAS No.: 651308-49-5
M. Wt: 256.34 g/mol
InChI Key: MPHPDLYVCYFKSE-UHFFFAOYSA-N
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Description

4-Ethyl-5-(piperidin-4-yloxy)isoquinoline is a heterocyclic compound that features both isoquinoline and piperidine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-5-(piperidin-4-yloxy)isoquinoline typically involves the reaction of isoquinoline derivatives with piperidine derivatives under specific conditions. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with an isoquinoline derivative in the presence of a base .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to optimize reaction conditions and scale up production .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-5-(piperidin-4-yloxy)isoquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and bases such as sodium hydroxide (NaOH).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

4-Ethyl-5-(piperidin-4-yloxy)isoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: It is used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 4-ethyl-5-(piperidin-4-yloxy)isoquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

CAS No.

651308-49-5

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

4-ethyl-5-piperidin-4-yloxyisoquinoline

InChI

InChI=1S/C16H20N2O/c1-2-12-10-18-11-13-4-3-5-15(16(12)13)19-14-6-8-17-9-7-14/h3-5,10-11,14,17H,2,6-9H2,1H3

InChI Key

MPHPDLYVCYFKSE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CN=C1)C=CC=C2OC3CCNCC3

Origin of Product

United States

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